

Gas chromatography methods for Thiodicarb quantification

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Compound of Interest

Compound Name: Thiodicarb

Cat. No.: B1682804

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Application Note: Quantification of Thiodicarb

Introduction

Thiodicarb is a carbamate insecticide used to control a variety of pests on crops such as cotton, soybeans, and vegetables. Due to its chemical structure, **thiodicarb** is thermally labile and prone to degradation at the high temperatures typically used in gas chromatography (GC) injection ports.[1][2] The primary degradation product is its metabolite, methomyl.[3][4] This thermal instability poses a significant challenge for direct quantification by GC, often leading to inaccurate results.[2]

Consequently, the most reliable and widely accepted methods for the quantification of intact **thiodicarb** involve High-Performance Liquid Chromatography (HPLC). For GC-based analysis, an indirect approach is necessary, where **thiodicarb** is converted to a stable product, or the residue definition is considered the sum of **thiodicarb** and methomyl.

This document provides detailed protocols for two recommended methods:

- **Primary Method:** A direct analysis of **thiodicarb** using Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), which preserves the integrity of the molecule.
- **Alternative Method:** An indirect GC-based analysis where dithiocarbamates as a class are hydrolyzed to carbon disulfide (CS₂) for quantification. This is a common approach for the

broader class of dithiocarbamate pesticides.

Method 1 (Primary): Direct Quantification by RP-HPLC-UV

This method allows for the direct, sensitive, and accurate measurement of intact **thiodicarb**.

1. Experimental Protocol: HPLC-UV

a. Sample Preparation (from Cardamom Capsules)

- Extraction: Weigh 20 g of a homogenized sample and soak it in 100 mL of acetonitrile overnight. Homogenize the mixture and filter it through a Buchner funnel.
- Concentration: Evaporate the pooled acetonitrile extract to near dryness using a rotary evaporator. Re-dissolve the residue in 20 mL of acetonitrile.
- Liquid-Liquid Partitioning: Transfer the concentrated extract to a separatory funnel and partition three times with 100 mL of hexane each time to remove non-polar interferences.
- Clean-up (Silica Gel Column):
 - Pack a chromatography column with 20 g of activated silica gel.
 - Load the concentrated hexane extract onto the column.
 - Wash the column with 50 mL of hexane (discard eluate).
 - Elute the **thiodicarb** residue with 100 mL of a hexane-diethyl ether (9:1 v/v) mixture.
- Final Preparation: Concentrate the eluate to near dryness, dissolve the residue in a known volume of acetonitrile (e.g., 5 mL), and filter through a 0.45 µm syringe filter into an HPLC vial.

b. Instrumentation and Conditions

- Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV Detector.

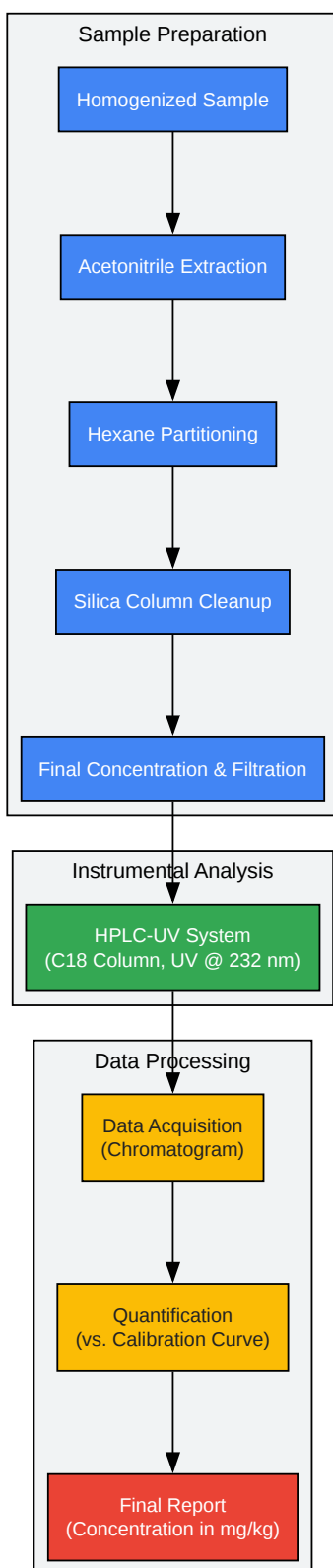
- Column: Octadecylsilica (ODS, C18), 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase: Methanol/Water mixture (e.g., 70:30 v/v).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detector Wavelength: 232 nm.
- Column Temperature: 30°C.

c. Calibration Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by diluting a certified stock solution of **thiodicarb** in acetonitrile. Generate a calibration curve by plotting the peak area against the concentration.

2. Data Presentation: HPLC-UV Method

| Parameter | Value | Reference |
|-----------------------------------|------------|-----------|
| Linearity (R^2) | > 0.99 | |
| Limit of Detection (LOD) | 0.01 mg/kg | |
| Limit of Quantification (LOQ) | 0.04 mg/kg | |
| Average Recovery | 85% - 110% | |
| Relative Standard Deviation (RSD) | < 7% | |

3. Workflow Diagram: HPLC-UV Analysis



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Caption: Workflow for the direct quantification of **Thiodicarb** by HPLC-UV.

Method 2 (Alternative): Indirect Quantification by GC-MS

This method is based on the acid hydrolysis of dithiocarbamate pesticides, including **thiodicarb**, to carbon disulfide (CS₂), which is then quantified by GC-MS. This is a summative method that measures total dithiocarbamate content and does not distinguish between different parent compounds.

1. Experimental Protocol: GC-MS (as CS₂)

a. Sample Preparation (Acid Hydrolysis)

- **Reaction Setup:** Place 50 g of the homogenized sample into a 250 mL reaction bottle. Add 25 mL of iso-octane.
- **Hydrolysis:** Add a tin(II) chloride/hydrochloric acid solution to the bottle. Seal the bottle immediately.
- **Digestion:** Place the sealed bottle in a water bath at 80°C for 1 hour. Shake intermittently (e.g., every 20 minutes) to ensure complete reaction. This step converts dithiocarbamates to CS₂ gas, which partitions into the iso-octane layer.
- **Extraction:** After 1 hour, cool the bottle in an ice bath. Carefully transfer an aliquot of the upper iso-octane layer into a GC vial.

b. Instrumentation and Conditions

- **Instrument:** Gas Chromatograph with a Mass Spectrometer (GC-MS).
- **Injection:** Splitless injection.
- **Inlet Temperature:** 250°C.
- **Column:** DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
- **Oven Program:**

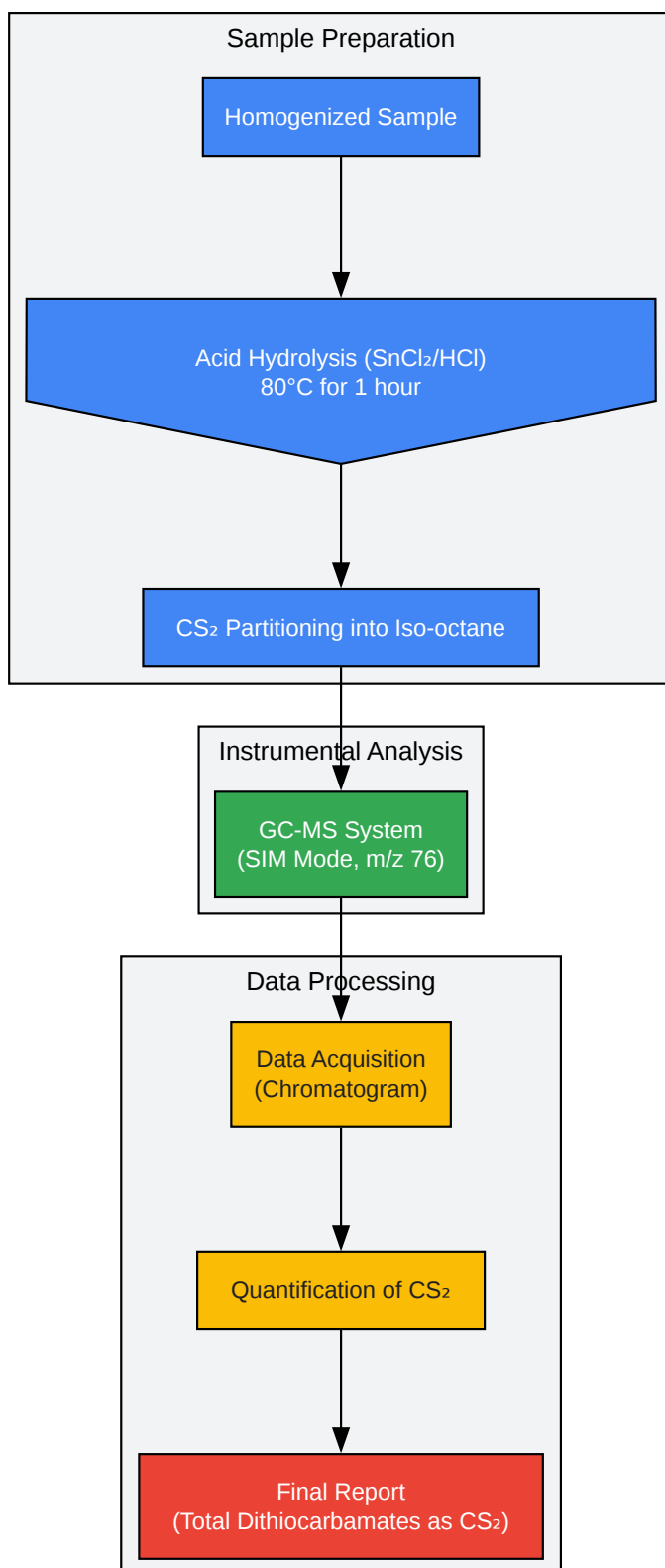
- Initial temperature: 40°C, hold for 2 min.
- Ramp: 10°C/min to 150°C.
- Hold for 2 min.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS Conditions:
 - Acquisition Mode: Selected Ion Monitoring (SIM).
 - Ions for CS₂: m/z 76 (quantifier), 78 (qualifier).

c. Calibration Prepare matrix-matched calibration standards by spiking blank sample extracts with known concentrations of a certified CS₂ standard in iso-octane (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 µg/mL). Perform the complete hydrolysis and extraction procedure on these spiked blanks to generate the calibration curve. The final result is expressed as mg/kg of CS₂.

2. Data Presentation: Indirect GC-MS Method

| Parameter | Value | Reference |
|-----------------------------------|--------------------------|-----------|
| Linearity (R ²) | > 0.999 | |
| Limit of Detection (LOD) | 0.005 µg/mL (in solvent) | |
| Limit of Quantification (LOQ) | 0.04 µg/mL (in solvent) | |
| Average Recovery (as Thiram) | 79% - 104% | |
| Relative Standard Deviation (RSD) | < 15% | |

3. Workflow Diagram: Indirect GC-MS Analysis



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Caption: Workflow for indirect **Thiodicarb** analysis via conversion to CS_2 .

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